INCB086550: A Technical Overview of its Interaction with PD-L1
INCB086550: A Technical Overview of its Interaction with PD-L1
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB086550 is an orally bioavailable small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] Unlike antibody-based therapies that target the PD-1/PD-L1 axis, INCB086550 offers a distinct pharmacological approach with the potential for increased tissue penetration.[1][2] This document provides a comprehensive technical guide on the binding affinity and kinetics of INCB086550 to PD-L1, detailing its mechanism of action, experimental evaluation, and the associated signaling pathways.
Mechanism of Action
INCB086550 potently and selectively binds to PD-L1, leading to the disruption of the PD-1/PD-L1 interaction.[3] A key feature of its mechanism is the induction of PD-L1 dimerization, which is followed by the internalization of the PD-L1 protein. This removal of PD-L1 from the cell surface prevents it from engaging with the PD-1 receptor on T-cells, thereby blocking the downstream inhibitory signaling and restoring T-cell-mediated anti-tumor immunity.
Quantitative Data: Binding Affinity and Potency
While specific binding affinity (Kd) and kinetic rate constants (ka, kd) for the direct interaction of INCB086550 with PD-L1 are not publicly available, the potency of INCB086550 in inhibiting the PD-1/PD-L1 interaction has been quantified using various assays. The half-maximal inhibitory concentration (IC50) values were determined using a homogeneous time-resolved fluorescence (HTRF)-based assay.
| Species | IC50 (nM) |
| Human PD-L1 | 3.1 |
| Cynomolgus Monkey PD-L1 | 4.9 |
| Rat PD-L1 | 1.9 |
INCB086550 did not show binding to mouse PD-L1.
In cellular assays, INCB086550 inhibited the binding of PE-labeled PD-1 to CHO cells expressing human PD-L1 with an IC50 of 13 nM. Furthermore, it potently blocks PD-1-mediated SHP recruitment with an IC50 of 6.3 nM and enhances NFAT signaling with a half-maximal effective concentration (EC50) of 21.4 nM.
Experimental Protocols
Several key experiments were employed to characterize the interaction of INCB086550 with PD-L1.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This assay quantifies the inhibition of the PD-1/PD-L1 interaction by INCB086550.
Principle: The assay utilizes recombinant tagged PD-1 and PD-L1 proteins. When these proteins interact, FRET (Förster Resonance Energy Transfer) occurs between a donor and an acceptor fluorophore conjugated to antibodies that recognize the tags, generating a detectable signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Recombinant human, cynomolgus, or rat PD-L1, and human PD-1 proteins are used. Anti-tag antibodies labeled with HTRF donor and acceptor fluorophores are prepared in assay buffer.
-
Compound Dispensing: Serial dilutions of INCB086550 are dispensed into a low-volume 384-well plate.
-
Protein Incubation: The tagged PD-1 and PD-L1 proteins are added to the wells containing the compound and incubated to allow for binding.
-
Detection Reagent Addition: The HTRF detection reagents (anti-tag antibodies) are added and the plate is incubated to allow for binding to the tagged proteins.
-
Signal Measurement: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths to calculate the HTRF ratio.
-
Data Analysis: The HTRF ratio is plotted against the compound concentration to determine the IC50 value.
Flow Cytometry for Inhibition of PD-1 Binding to Cells
This method assesses the ability of INCB086550 to block the binding of PD-1 to PD-L1 expressed on the cell surface.
Principle: Cells expressing PD-L1 are incubated with a fluorescently labeled PD-1 protein. The binding of the labeled PD-1 to the cells can be detected by flow cytometry. Pre-incubation with an inhibitor like INCB086550 will reduce the binding of the labeled PD-1, resulting in a decreased fluorescence signal.
Protocol Outline:
-
Cell Preparation: CHO cells overexpressing human PD-L1 are harvested and washed.
-
Compound Incubation: The cells are pre-incubated with various concentrations of INCB086550.
-
Labeled PD-1 Binding: Phycoerythrin (PE)-labeled recombinant human PD-1 is added to the cell suspension and incubated.
-
Washing: The cells are washed to remove unbound labeled PD-1.
-
Flow Cytometry Analysis: The fluorescence of the cells is analyzed using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is determined for each compound concentration and plotted to calculate the IC50 value.
Surface Plasmon Resonance (SPR) for Competitive Binding
SPR was used to demonstrate that INCB086550 competes with anti-PD-L1 antibodies for binding to PD-L1.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. In a competition assay, the binding of a primary analyte is measured in the presence of a competing molecule.
Protocol Outline:
-
Chip Preparation: Recombinant human PD-L1 is immobilized on an SPR sensor chip.
-
Analyte and Competitor Preparation: Solutions of an anti-PD-L1 antibody (e.g., atezolizumab or durvalumab) and INCB086550 are prepared in a suitable running buffer.
-
Binding Analysis:
-
The anti-PD-L1 antibody is injected over the PD-L1-coated surface to establish a baseline binding response.
-
A mixture of the anti-PD-L1 antibody and INCB086550 is then injected.
-
-
Data Analysis: A reduction in the binding response of the antibody in the presence of INCB086550 indicates competition for the same or an overlapping binding site on PD-L1.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of INCB086550.
Caption: Experimental workflows for HTRF and Flow Cytometry assays.
